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4-Methoxy-2-methylbenzoic acid, also known as 2-methylanisic acid, exhibits complexation properties with various metal ions. Studies have shown that it readily forms complexes with divalent metal cations like Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) []. This ability to bind with metal ions makes it a potential candidate for research in various fields, including:
-Methoxy-2-methylbenzoic acid serves as a precursor for the synthesis of various other compounds with potential applications in different scientific fields:
4-Methoxy-2-methylbenzoic acid, also known as 2-methylanisic acid, is an aromatic carboxylic acid with the molecular formula C₉H₁₀O₃. It features a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to a benzoic acid structure. The compound is characterized by its ability to form stable complexes with various metal ions, which enhances its significance in coordination chemistry and materials science. Its structural formula can be represented as:
textO ||H3C-C-C6H4-OCH3
This compound has garnered attention due to its unique chemical properties and potential applications in various fields.
The reactivity of 4-methoxy-2-methylbenzoic acid is influenced by the presence of substituents on the aromatic ring, which can direct the course of these reactions .
4-Methoxy-2-methylbenzoic acid exhibits notable biological activity. It is known to interact with various biological targets through complex formation, particularly with metal ions such as manganese(II), cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II). This interaction suggests potential applications in pharmacology and biochemistry, particularly in the synthesis of metal complexes that may have therapeutic properties. The compound's water solubility is estimated at approximately 9164 mg/L at 25°C, which influences its bioavailability .
Several methods are employed for the synthesis of 4-methoxy-2-methylbenzoic acid:
The unique properties of 4-methoxy-2-methylbenzoic acid make it valuable in various applications:
Studies on the interaction of 4-methoxy-2-methylbenzoic acid with metal ions reveal that it acts as a bidentate ligand, coordinating through two oxygen atoms from the carboxylate group. This binding mode results in stable six-membered ring structures with metal ions. Thermal analysis indicates that these complexes exhibit distinct thermal stability and decomposition behaviors upon heating .
4-Methoxy-2-methylbenzoic acid shares structural similarities with other methoxybenzoic acids. Here are some notable comparisons:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Methoxy-4-methylbenzoic acid | Methoxy and methyl groups at different positions | Positional isomer with similar chemical properties |
| 4-Methoxybenzoic acid | Lacks a methyl group | Different reactivity and applications |
| 2,3-Dimethylbenzoic acid | Contains two methyl groups | Distinct chemical behavior due to additional methyl group |
| 5-Methoxy-2-methylbenzoic acid | Methoxy group at position five | Similarity in structure but different reactivity |
| 4-Methoxy-2,3-dimethylbenzoic acid | Two methyl groups along with methoxy group | Enhanced sterics affecting reactivity |
The uniqueness of 4-methoxy-2-methylbenzoic acid lies in its specific substitution pattern, which allows for unique metal complex formation and distinct chemical reactivity compared to its analogs .
The synthesis of 4-Methoxy-2-methylbenzoic acid relies primarily on well-established organic chemistry methodologies that have been refined over decades of industrial and academic research [2]. The most prevalent conventional approaches involve esterification reactions followed by hydrolysis or direct functionalization of aromatic precursors through electrophilic substitution mechanisms [4].
Fischer esterification represents the foundational approach for synthesizing 4-Methoxy-2-methylbenzoic acid derivatives [2]. This methodology involves the acid-catalyzed reaction between the carboxylic acid and methanol under reflux conditions. Research has demonstrated that using concentrated sulfuric acid as a catalyst at elevated temperatures yields the methyl ester intermediate with excellent conversion rates [2]. The process typically requires prolonged reaction times ranging from 18 to 48 hours, depending on the specific conditions employed [2].
The mechanism proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of methanol and subsequent elimination of water [2]. Temperature control proves critical, with optimal conditions maintained at 65 degrees Celsius for 18 hours, achieving yields of approximately 94 percent [2]. Alternative conditions utilizing reflux temperatures for extended periods can achieve yields approaching 98 percent, though at the cost of increased energy consumption [2].
Thionyl chloride-mediated esterification provides an alternative synthetic route with superior reaction kinetics compared to Fischer esterification [2]. This approach involves the initial conversion of 4-Methoxy-2-methylbenzoic acid to its corresponding acyl chloride, followed by nucleophilic substitution with methanol [2]. The reaction proceeds under milder conditions, typically requiring only 3 hours of reflux to achieve quantitative conversion [2].
The methodology demonstrates exceptional yields ranging from 81 to 100 percent, making it particularly attractive for large-scale synthesis [2]. The reaction mechanism involves the formation of a highly electrophilic acyl chloride intermediate, which undergoes rapid nucleophilic attack by methanol with concomitant elimination of hydrogen chloride [2]. The process requires careful handling due to the generation of corrosive byproducts, necessitating appropriate neutralization procedures [2].
Radical halogenation using N-bromosuccinimide represents an important synthetic strategy for introducing functional groups that can subsequently be converted to the desired carboxylic acid [8]. This methodology involves the selective bromination of benzylic positions using N-bromosuccinimide as the bromine source in the presence of benzoyl peroxide as an initiator [8]. The reaction proceeds through a radical chain mechanism, allowing for controlled introduction of halogen functionality [8].
The process utilizes chlorobenzene as the solvent instead of the traditionally employed carbon tetrachloride, representing an improvement in terms of environmental considerations [8]. The methodology provides access to 4-bromomethylbenzoic acid intermediates, which can undergo subsequent nucleophilic substitution reactions to introduce methoxy functionality [8]. This approach demonstrates particular utility in the synthesis of complex derivatives where direct functionalization proves challenging [8].
| Method | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Fischer Esterification | Methanol, H₂SO₄ | Reflux, 24h | 84 | [2] |
| Thionyl Chloride Esterification | SOCl₂, MeOH | Reflux, 3h, RT to reflux | 81-100 | [2] |
| Sulfuric Acid Catalyzed Esterification | H₂SO₄, MeOH | 65°C, 18h | 94 | [2] |
| Methanol/Sulfuric Acid Reflux | MeOH, H₂SO₄ (concentrated) | Reflux, 48h | 98 | [2] |
| Radical Halogenation with NBS | N-bromosuccinimide, benzoyl peroxide | Chlorobenzene, reflux | Not specified |
The development of catalytic methodologies for carboxylation reactions has revolutionized the synthesis of benzoic acid derivatives, including 4-Methoxy-2-methylbenzoic acid [34]. These approaches utilize transition metal catalysts to facilitate the incorporation of carbon dioxide into organic molecules, providing atom-economical and environmentally benign synthetic pathways [34].
Palladium-catalyzed carboxylation has emerged as a powerful methodology for the synthesis of benzoic acid derivatives from aryl halide precursors [34]. The process typically employs palladium acetate as the catalyst precursor in combination with specialized phosphine ligands such as tert-butyl-2-dicyclohexylphosphino-2,4,6-triisopropylbiphenyl [34]. These catalytic systems operate under relatively mild conditions, utilizing carbon dioxide pressures of 10 atmospheres at temperatures of 40 degrees Celsius [34].
The mechanistic pathway involves oxidative addition of the aryl halide to palladium(0), followed by carbon dioxide insertion into the palladium-carbon bond [34]. Subsequent transmetallation with organozinc reagents and reductive elimination complete the catalytic cycle, regenerating the active palladium(0) species [34]. This methodology demonstrates excellent selectivity and functional group tolerance, making it particularly suitable for the synthesis of complex benzoic acid derivatives [34].
Recent advances have incorporated photoredox catalysis to enable carboxylation under even milder conditions [34]. The combination of palladium catalysts with iridium photoredox systems allows for carboxylation reactions to proceed at room temperature under atmospheric pressure of carbon dioxide [34]. This approach utilizes visible light irradiation to promote single-electron transfer processes that facilitate the reduction of palladium intermediates [34].
Nickel-based catalytic systems provide an economical alternative to palladium for carboxylation reactions [36] [38]. These methodologies typically employ nickel(II) chloride complexes with triphenylphosphine ligands in the presence of manganese powder as a reductant [36]. The reactions proceed under ambient conditions, utilizing atmospheric pressure of carbon dioxide at room temperature [36].
The catalytic cycle involves reduction of nickel(II) to nickel(0) by the manganese reductant, followed by oxidative addition of aryl chlorides [36]. Carbon dioxide insertion into the nickel-carbon bond generates a nickel carboxylate intermediate, which undergoes protonolysis to yield the desired carboxylic acid product [36]. The methodology demonstrates particular effectiveness with aryl chlorides and vinyl chlorides, achieving yields of up to 95 percent for 4-butylbenzoic acid synthesis [36].
Nickel-catalyzed reductive carboxylation of styrenes represents another important application of these catalytic systems [38]. The process involves a dual catalytic cycle mechanism, with initial hydrozincation of the alkene followed by carboxylation of the resulting organozinc intermediate [38]. This approach demonstrates remarkable robustness, maintaining catalytic activity even under substoichiometric carbon dioxide conditions [38].
Cobalt-catalyzed oxidative carboxylation provides an alternative approach for the synthesis of benzoic acid derivatives [9]. These systems utilize cobalt(II) chloride in combination with dimethyl sulfoxide as both solvent and oxidant [9]. The methodology demonstrates particular utility for the oxidative carboxylation of mandelic acid derivatives, providing access to substituted benzoic acids through decarboxylation-oxidation sequences [9].
The reaction mechanism involves coordination of the substrate to the cobalt center, followed by oxidative cleavage of carbon-carbon bonds and subsequent carbon dioxide incorporation [9]. The process exhibits remarkable selectivity, with electron-withdrawing substituents favoring carboxylic acid formation while electron-donating groups promote aldehyde products [9]. This selectivity pattern provides valuable synthetic flexibility for accessing diverse product profiles [9].
| Catalyst System | Substrate Type | CO₂ Pressure | Temperature | Advantages | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂/tBuXPhos | Aryl bromides | 10 atm | 40°C | High selectivity, mild conditions | [34] |
| NiCl₂(PPh₃)₂/Mn powder | Aryl chlorides | 1 atm | Room temperature | Less noble metal, easy handling | [36] |
| CoCl₂/DMSO | Mandelic acid derivatives | Atmospheric | Reflux | Direct oxidation pathway | [9] |
| Pd(0)/Ir photoredox | Aryl halides/triflates | 1 atm | Room temperature | Visible light promotion | [34] |
| Ni(COD)₂/DBU | Styrenes | 1 atm | Room temperature | Robust catalyst system | [38] |
The development of environmentally sustainable synthetic methodologies for 4-Methoxy-2-methylbenzoic acid has become increasingly important in modern chemical research [14] [17]. Green chemistry principles emphasize the reduction of hazardous substances, energy efficiency, and the utilization of renewable feedstocks [14].
Microwave-assisted synthesis has emerged as a powerful tool for enhancing the efficiency and sustainability of benzoic acid derivative synthesis [19]. This methodology utilizes microwave irradiation to provide rapid and uniform heating throughout the reaction mixture, resulting in significantly reduced reaction times compared to conventional heating methods [19]. The approach demonstrates particular effectiveness for the synthesis of benzoic acid from benzanilide precursors using concentrated sulfuric acid as a catalyst [19].
The microwave-assisted process offers several environmental advantages, including reduced energy consumption due to shortened reaction times and improved heating efficiency [19]. The methodology enables precise temperature control and ensures uniform heating throughout the reaction mixture, leading to enhanced reaction rates and improved product yields [19]. The scalability of microwave-assisted synthesis has been evaluated, indicating significant potential for large-scale production applications [19].
The reaction mechanism involves microwave-induced acceleration of the hydrolysis reaction, facilitating the cleavage of amide bonds through enhanced molecular motion [19]. The presence of sulfuric acid acts as a catalyst, promoting the reaction through protonation of the amide nitrogen and increasing the electrophilicity of the carbonyl carbon [19]. This combination of microwave heating and acid catalysis enables efficient conversion under milder conditions than traditional methods [19].
Selenium-catalyzed oxidation represents an innovative approach for the green synthesis of carboxylic acids from aldehyde precursors [17]. This methodology utilizes diphenyl diselenide as a catalyst in combination with aqueous hydrogen peroxide as the oxidant [17]. The reaction proceeds in water as the sole solvent, eliminating the need for organic co-solvents and significantly reducing environmental impact [17].
The catalytic system demonstrates excellent recyclability, with both the aqueous medium and the selenium catalyst being recoverable for subsequent reactions [17]. The process operates at room temperature under ambient pressure, utilizing readily available and environmentally benign reagents [17]. Gram-scale synthesis of benzoic acid has been demonstrated with yields exceeding 99 percent under optimized conditions [17].
The mechanism involves the in situ formation of seleninic and perseleninic acid species through the reaction of diphenyl diselenide with hydrogen peroxide [17]. These activated selenium species serve as the actual oxidizing agents, facilitating the conversion of aldehydes to carboxylic acids through a catalytic cycle [17]. The process generates water as the only byproduct, representing an ideally atom-economical transformation [17].
Electrochemical methods for carboxylic acid synthesis offer significant environmental advantages by avoiding the use of heavy metal oxidants and harsh reaction conditions [18]. These methodologies utilize electrolysis cells with controlled oxygen atmospheres to promote the oxidative transformation of organic substrates [18]. The process represents a sustainable alternative to traditional oxidation methods that rely on stoichiometric metal oxidants [18].
The electrochemical approach involves the generation of oxidative radicals at the anode while simultaneously reducing oxygen to superoxide anions at the cathode [18]. The combination of these electrochemically generated species facilitates the oxidative carboxylation of unsaturated hydrocarbons [18]. The methodology demonstrates particular effectiveness for the conversion of compounds containing double or triple bonds to their corresponding carboxylic acid derivatives [18].
The environmental benefits of electrochemical carboxylation include the elimination of nitrogen oxide emissions, which are problematic greenhouse gases associated with traditional oxidation processes [18]. The methodology operates under mild conditions without requiring heavy metal catalysts or strong acids [18]. The use of oxygen as the primary oxidant makes the process inherently sustainable and scalable for industrial applications [18].
Biocatalytic approaches for carboxylic acid synthesis utilize engineered enzyme systems to achieve highly selective transformations under mild conditions [44]. These methodologies employ whole-cell catalysts expressing multiple enzymes in cascade reactions to convert renewable feedstocks into target products [44]. The approach demonstrates particular promise for the production of benzoic acid derivatives from biogenic precursors such as phenylalanine [44].
The enzyme cascade methodology involves the coordinated action of seven to nine enzymes to facilitate the complete conversion of aromatic amino acids to benzoic acid derivatives [44]. The process operates at room temperature under atmospheric pressure, utilizing aqueous reaction media and renewable substrates [44]. Yields of 88 to 97 percent have been achieved for the production of benzoic acid from styrene and phenylalanine precursors [44].
The environmental advantages of biocatalytic synthesis include the use of biodegradable catalysts, renewable feedstocks, and mild reaction conditions [44]. The methodology enables the production of growth-inhibitory compounds in high concentrations through coupled fermentation-biotransformation processes [44]. This approach represents a significant advancement toward sustainable chemical manufacturing using biological systems [44].
| Method | Green Features | Conditions | Environmental Benefits | Reference |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction time, uniform heating | Microwave irradiation, H₂SO₄ | Energy efficient, shortened reaction time | [19] |
| Selenium-Catalyzed Oxidation | Aqueous medium, recyclable catalyst | H₂O₂, diphenyl diselenide, aqueous | Water as solvent, catalyst recovery | [17] |
| Nitrogen Dioxide Oxidation | Waste-free process, NO conversion to HNO₃ | Gaseous NO₂, neat conditions | No dangerous residues from oxidant | [20] |
| Electrochemical Carboxylation | Avoids heavy metals, uses O₂ | Electrolysis cell, O₂ atmosphere | No nitrogen oxides, mild conditions | [18] |
| Biocatalytic Enzyme Cascade | Mild conditions, renewable feedstock | Whole-cell catalysts, 25°C | Biodegradable, renewable substrates | [44] |
Retrosynthetic analysis provides a systematic approach for designing efficient synthetic routes to 4-Methoxy-2-methylbenzoic acid by working backward from the target molecule to identify suitable starting materials and reaction sequences [22] [24]. This methodology enables the evaluation of multiple synthetic strategies and the selection of optimal pathways based on considerations of efficiency, cost, and environmental impact [22].
The retrosynthetic analysis of 4-Methoxy-2-methylbenzoic acid begins with identification of key functional groups and potential disconnection sites [24]. The molecule contains three primary functional groups: the carboxylic acid, the methoxy substituent, and the methyl group on the aromatic ring [24]. Each of these functionalities represents a potential site for retrosynthetic disconnection [24].
The carboxylic acid functionality can be traced back to various precursors, including nitriles, esters, aldehydes, and alkyl halides through established functional group interconversions [24]. The methoxy group can be introduced through nucleophilic aromatic substitution or electrophilic aromatic substitution depending on the electronic nature of the aromatic system [24]. The methyl substituent typically requires electrophilic aromatic substitution using Friedel-Crafts alkylation or acylation followed by reduction [11] [13].
The disconnection approach emphasizes breaking bonds toward the middle of the molecule and at branch points to maximize simplification [24]. For 4-Methoxy-2-methylbenzoic acid, strategic disconnections include the carbon-oxygen bond of the methoxy group and the carbon-carbon bond connecting the carboxylic acid to the aromatic ring [24]. These disconnections lead to recognizable starting materials such as substituted phenols and aromatic aldehydes or nitriles [24].
The substitution pattern of 4-Methoxy-2-methylbenzoic acid requires careful consideration of directing effects during synthetic planning [23] [25]. The methoxy group serves as an ortho/para director due to its electron-donating resonance effect, while the carboxylic acid group acts as a meta director due to its electron-withdrawing inductive effect [23]. This divergent directing behavior necessitates strategic timing of functional group introductions [23].
Retrosynthetic analysis reveals that the methoxy and methyl substituents should be introduced before the carboxylic acid functionality to take advantage of their activating and directing effects [25]. The sequence typically involves initial Friedel-Crafts acylation or alkylation to introduce the methyl group, followed by electrophilic aromatic substitution to incorporate the methoxy functionality [25]. The carboxylic acid can then be introduced through oxidation of an alkyl side chain or through Friedel-Crafts acylation followed by oxidative workup [25].
Alternative retrosynthetic approaches consider the use of protecting group strategies or functional group interconversions to manage the opposing directing effects [23]. For example, the carboxylic acid can be masked as an ester or converted from a ketone through oxidative cleavage reactions [23]. These strategies provide synthetic flexibility while maintaining regioselectivity throughout the synthetic sequence [23].
The selection of appropriate starting materials represents a critical aspect of retrosynthetic planning, with considerations including commercial availability, cost, and functional group compatibility [22] [27]. For 4-Methoxy-2-methylbenzoic acid synthesis, several viable starting materials emerge from retrosynthetic analysis [22].
Toluene derivatives represent attractive starting materials due to their widespread commercial availability and established chemistry [27]. The synthesis can proceed through initial methoxylation of toluene derivatives followed by side-chain oxidation to introduce the carboxylic acid functionality [27]. This approach utilizes the activating effect of the methyl group to facilitate electrophilic aromatic substitution [27].
Alternative starting materials include anisole derivatives, which already contain the desired methoxy functionality [27]. These substrates can undergo Friedel-Crafts acylation to introduce the acyl side chain, followed by selective reduction and subsequent oxidation to generate the carboxylic acid [27]. The regioselectivity of these transformations depends on the electronic effects of the existing substituents [27].
Benzaldehyde derivatives provide another synthetic entry point through functional group manipulation strategies [27]. These compounds can undergo aldol condensations, Wittig reactions, or other carbon-carbon bond forming reactions to build the required substitution pattern [27]. The aldehyde functionality serves as a versatile handle for introducing various functional groups through well-established organic transformations [27].
The optimization of synthetic routes involves balancing considerations of step count, overall yield, operational simplicity, and environmental impact [22] [26]. Convergent synthetic strategies prove particularly advantageous for complex targets by minimizing the number of sequential transformations and maximizing overall efficiency [22].
For 4-Methoxy-2-methylbenzoic acid, convergent approaches involve the independent preparation of aromatic fragments followed by their combination through coupling reactions [26]. These strategies typically demonstrate superior overall yields compared to linear synthetic sequences due to the reduced number of consecutive steps applied to the target molecule [22].
Computer-aided retrosynthetic analysis tools have become increasingly important for route optimization and discovery [26]. These systems utilize databases of known reactions and artificial intelligence algorithms to identify novel synthetic pathways and evaluate their feasibility [26]. The integration of retrosynthesis knowledge with computational tools enables more efficient exploration of synthetic space and identification of optimal routes [26].
The evaluation criteria for synthetic routes include atom economy, step count, hazardous reagent usage, and waste generation [22]. Green chemistry principles increasingly influence route selection, favoring pathways that minimize environmental impact while maintaining synthetic efficiency [22]. The development of catalytic methodologies and sustainable synthetic practices continues to expand the available options for efficient route design [22].
| Property | Value | Method/Conditions | Reference |
|---|---|---|---|
| Melting Point | 177-182°C | Literature values | [28] |
| Boiling Point | 143°C (16 Torr) | Reduced pressure | [4] |
| Molecular Formula | C₉H₁₀O₃ | Chemical analysis | [4] |
| Molecular Weight | 166.18 g/mol | Calculated | [4] |
| Appearance | White to almost white powder | Visual observation | [28] |
| Density | 1.168 g/cm³ (predicted) | Computational prediction | [4] |
| Solubility (water) | 9164 mg/L at 25°C | Computational estimation | |
| pKa | 4.32 (predicted) | Computational prediction | [4] |
Irritant